
6-ethyl-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds similar to 6-ethyl-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine, often involves the oxidative coupling of 2-aminobenzamides with aryl methyl ketones. This process is facilitated by catalysts such as molecular iodine in the absence of metals or ligands, highlighting the crucial role of iodine in achieving selective synthesis of 2-aryl quinazolin-4(3H)-ones (Mohammed, Vishwakarma, & Bharate, 2015).
Molecular Structure Analysis
Quinazoline derivatives' molecular structures are characterized by X-ray crystallography, which provides precise molecular parameters. This method has been employed to determine the structure of various quinazoline derivatives, revealing intricate details about their crystal systems and molecular conformations (Caira, Georgescu, Georgescu, & Dumitrascu, 2009).
Chemical Reactions and Properties
The chemical reactivity of quinazoline derivatives encompasses various reactions, including cyclization and interaction with different reagents to form complex structures. These reactions often yield compounds with significant antimicrobial activity, indicating the diverse chemical properties of the quinazoline scaffold (Abdelhamid, Elghandour, Ahmed, & Zaki, 2005).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility and crystallization behavior, are crucial for their application in various fields. These properties are often determined through comprehensive studies involving solubility tests and crystallization in different solvents (Smaill et al., 1999).
Chemical Properties Analysis
Quinazoline derivatives exhibit a wide range of chemical properties, including the formation of hydrogen bonds and tautomeric states, which are essential for their biological activity. These properties are explored through NMR spectroscopy and quantum chemical methods, providing insights into the compounds' reactivity and potential applications (Tulyasheva et al., 2005).
作用机制
Target of Action
The primary target of the compound, also known as 6-ethyl-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine, is the RET protein . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, differentiation, and proliferation .
Mode of Action
The compound interacts with its target, the RET protein, by inhibiting its activity . This inhibition occurs at a very low concentration, with an IC50 value of approximately 0.4 nM . The inhibition of RET disrupts the signaling pathways it is involved in, leading to changes in the cellular processes controlled by these pathways .
Biochemical Pathways
The compound’s action affects the pathways mediated by the RET protein. These include pathways involved in cell survival, differentiation, and proliferation . By inhibiting RET, the compound disrupts these pathways, potentially leading to the death of cancer cells that rely on RET for survival and growth .
Pharmacokinetics
The compound’s potent inhibitory activity against ret suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of RET, which disrupts the signaling pathways it mediates . This can lead to the death of cancer cells that depend on RET signaling for survival and growth . Therefore, the compound may have potential as a cancer therapeutic .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to and inhibit RET . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .
属性
IUPAC Name |
6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-4-12-5-6-14-13(9-12)11(3)19-16(20-14)21-15-17-8-7-10(2)18-15/h5-9H,4H2,1-3H3,(H,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEWZXSKMGZDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)
![4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5882649.png)
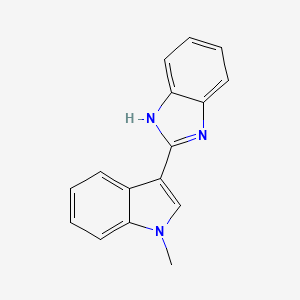
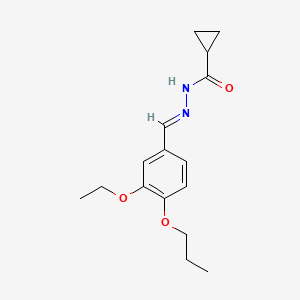
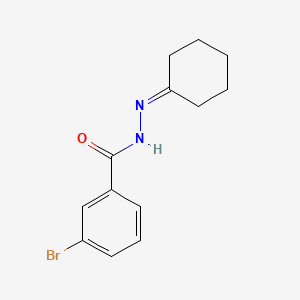
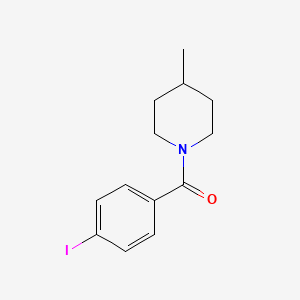
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5882705.png)
![N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5882713.png)
![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)
![3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)
![3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)
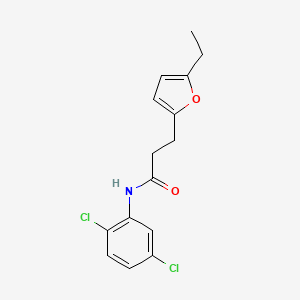
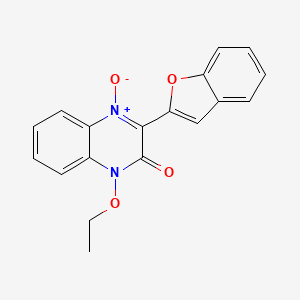
![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)